molecular formula C15H13BrN2 B8272140 2-benzyl-6-bromo-1-methyl-1H-benzimidazole

2-benzyl-6-bromo-1-methyl-1H-benzimidazole

Cat. No.: B8272140
M. Wt: 301.18 g/mol
InChI Key: LQQSQDBFYVTPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-6-bromo-1-methyl-1H-benzimidazole is a useful research compound. Its molecular formula is C15H13BrN2 and its molecular weight is 301.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13BrN2

Molecular Weight

301.18 g/mol

IUPAC Name

2-benzyl-6-bromo-1-methylbenzimidazole

InChI

InChI=1S/C15H13BrN2/c1-18-14-10-12(16)7-8-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

LQQSQDBFYVTPSB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=C1CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Powdered KOH (5.25 g, 93.50 mmol) was added to a stirred solution of 2-benzyl-5-bromo-1H-benzimidazole (5.37 g, 8.70 mmol) in acetone (100 mL), after 10 min, iodomethane (1.28 mL, 20.57 mmol) was added and the mixture was stirred for 1 h and diluted with DCM. The mixture was washed with water and brine, then dried over Na2SO4 and concentrated. The residue was taken up in DCM and hexanes and the resulting suspension filtered. The filtrate was concentrated and the oily residue taken up in hexanes and stirred for about 1 h. The resulting solid was filtered and the filter cake washed with hexanes and dried (2.0 g, 34%). LC-MS [M+H]+=302.1, RT=2.47 min.
Name
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.